molecular formula C15H20N6O4 B2554404 Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 923420-28-4

Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

Cat. No.: B2554404
CAS No.: 923420-28-4
M. Wt: 348.363
InChI Key: BWEXGRUIIKXTQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is unique and complex, contributing to its potential role in drug discovery.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds of this nature often participate in a variety of chemical reactions due to their complex structure .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds closely related to "Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate" primarily focuses on their synthesis and chemical properties. For instance, Lavergne, Viallefont, and Daunis (1975) explored the synthesis of a series of triazepines and triazines via the condensation of ethyl acetoacetate with various diamino-triazines. This work provides insights into the reactivity and cyclization pathways of related compounds, highlighting the potential for generating diverse heterocyclic structures with potential applications in medicinal chemistry and materials science (Lavergne, Viallefont, & Daunis, 1975).

Potential Biological Activities

The structural motifs present in compounds like "this compound" have been linked to various biological activities. For example, compounds featuring triazine and purine scaffolds have been synthesized and evaluated for their antitumor activities and effects on certain biochemical pathways. Ueda et al. (1987) reported the synthesis of novel heterocycles, including triazino purines, and examined their biological activities, which demonstrates the potential of these compounds in drug discovery and development (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Safety and Hazards

The safety and hazards associated with Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with care and follow appropriate safety protocols .

Future Directions

Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate has diverse applications in scientific research, particularly in the study of nucleotide analogues and their potential role in drug discovery. This suggests that it may have significant potential for future research and development in the field of medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-5-19-13(23)11-12(18(4)15(19)24)16-14-20(11)7-9(3)17-21(14)8-10(22)25-6-2/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEXGRUIIKXTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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